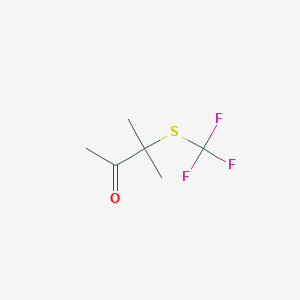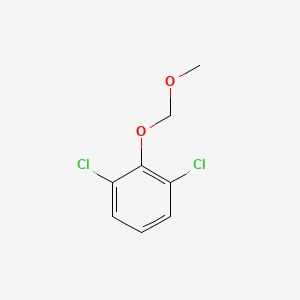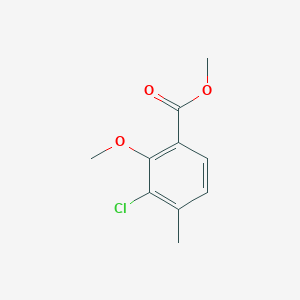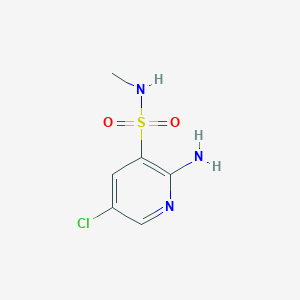
2-Amino-5-chloro-pyridine-3-sulfonic acid methylamide, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-chloro-pyridine-3-sulfonic acid methylamide, 95% (2-ACPM-95) is a chemical compound that is widely used in the pharmaceutical and chemical industries. It has a wide range of applications, including in the synthesis of drugs and other chemical compounds, as well as in the research and development of new drugs and chemical compounds. This compound is also used as a catalyst in organic synthesis, and as a reagent in the synthesis of organic compounds. It is a relatively stable compound and is relatively non-toxic.
Mécanisme D'action
2-Amino-5-chloro-pyridine-3-sulfonic acid methylamide, 95% acts as a catalyst in organic synthesis, allowing for the formation of organic compounds from simpler precursors. It also acts as a reagent in the synthesis of organic compounds, allowing for the formation of more complex molecules from simpler precursors.
Biochemical and Physiological Effects
2-Amino-5-chloro-pyridine-3-sulfonic acid methylamide, 95% is relatively non-toxic and does not have any significant biochemical or physiological effects on humans or other animals. It is also relatively stable, which makes it suitable for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
2-Amino-5-chloro-pyridine-3-sulfonic acid methylamide, 95% has several advantages for use in laboratory experiments. It is relatively non-toxic and stable, making it safe to use in laboratory experiments. It is also relatively inexpensive, making it a cost-effective reagent. However, it is not as effective in some reactions as some other reagents, and it can be difficult to remove from the reaction mixture.
Orientations Futures
The use of 2-Amino-5-chloro-pyridine-3-sulfonic acid methylamide, 95% in the synthesis of new drugs and chemical compounds is likely to continue to be an area of research in the future. It could be used in the synthesis of new classes of drugs, such as antibiotics, antivirals, and anti-cancer agents. It could also be used in the development of new classes of organic compounds, such as dyes, pigments, and other organic compounds. Additionally, research into the mechanisms of action of 2-Amino-5-chloro-pyridine-3-sulfonic acid methylamide, 95%, as well as its advantages and limitations for use in laboratory experiments, could lead to further applications for this compound.
Méthodes De Synthèse
2-Amino-5-chloro-pyridine-3-sulfonic acid methylamide, 95% is synthesized via a two-step process. The first step involves the reaction of 2-chloro-5-methylpyridine-3-sulfonic acid with methylamine to form the intermediate 2-chloro-5-methylpyridine-3-sulfonamidomethyl amine. The second step involves the reaction of the intermediate with a base such as sodium hydroxide to form 2-Amino-5-chloro-pyridine-3-sulfonic acid methylamide, 95%.
Applications De Recherche Scientifique
2-Amino-5-chloro-pyridine-3-sulfonic acid methylamide, 95% is widely used in scientific research, particularly in the development of new drugs and chemical compounds. It has been used in the synthesis of several drugs, including antifungal agents, anti-cancer agents, and antiviral agents. It has also been used in the synthesis of a wide variety of other chemical compounds, including dyes, pigments, and other organic compounds.
Propriétés
IUPAC Name |
2-amino-5-chloro-N-methylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O2S/c1-9-13(11,12)5-2-4(7)3-10-6(5)8/h2-3,9H,1H3,(H2,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVJRMCGPCSQBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(N=CC(=C1)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






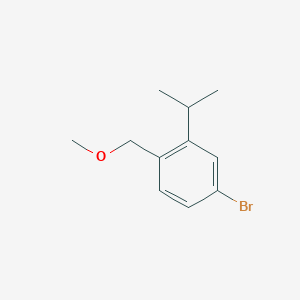
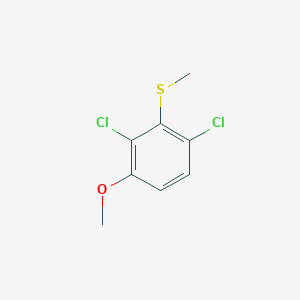

![(3R,3aR,6R,6aS)-6-Methoxyhexahydrofuro[3,2-b]furan-3-amine, 95%](/img/structure/B6305438.png)
